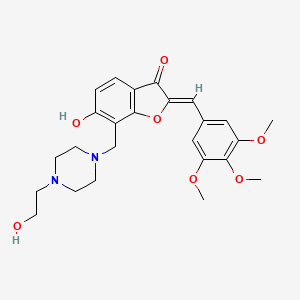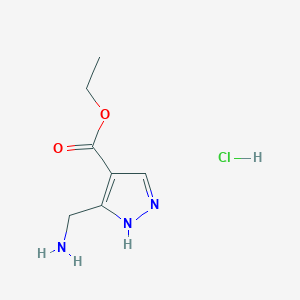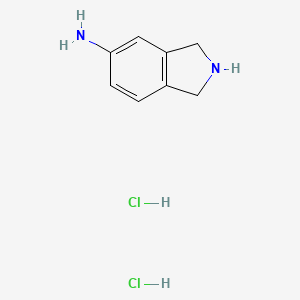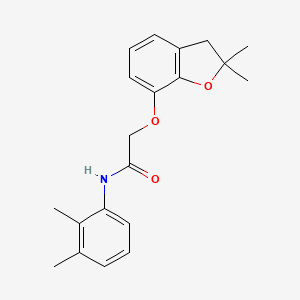![molecular formula C18H15Cl2N3O5S B2491246 3,4-dichloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid CAS No. 380349-12-2](/img/structure/B2491246.png)
3,4-dichloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 3,4-dichloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid and its derivatives involves complex chemical reactions, often employing catalysis and solvent-free conditions to achieve high yields. For instance, sulfamic-acid-catalyzed synthesis under solvent-free conditions has been utilized for efficient production of related pyrazolone derivatives, showcasing the adaptability of synthesis strategies in the creation of this compound class (Wu et al., 2010).
Molecular Structure Analysis
Molecular structure analysis of related compounds often employs X-ray crystallography, revealing intricate details like intramolecular hydrogen bonds and crystal packing. For instance, the synthesis and structural elucidation of certain antipyrine-like derivatives have been comprehensively studied, highlighting the significance of hydrogen bonding in stabilizing the molecular structure (Saeed et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of this compound class includes engaging in condensation reactions, showcasing its ability to form new bonds and structures under catalyzed conditions. Techniques such as 1,3,5-Tris(hydrogensulfato) benzene catalysis have facilitated the synthesis of bis(pyrazol-5-ols) derivatives, demonstrating the compound's versatility in chemical transformations (Karimi-Jaberi et al., 2012).
Physical Properties Analysis
The physical properties of such compounds, including stability and crystalline structure, can be understood through detailed analytical techniques. For example, studies on similar pyrazole derivatives have revealed their solid-state structures and stability through comprehensive analyses, including Hirshfeld surface analysis (Naveen et al., 2018).
Chemical Properties Analysis
The chemical properties of this compound derivatives are characterized by their interactions and bonding patterns. Research on similar compounds has provided insights into their reactivity, highlighting the role of molecular interactions in defining their chemical behavior (Saeed et al., 2015).
Scientific Research Applications
Structural Analysis
- Crystal Structure Analysis : The compound, closely related to 3,4-dichloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid, has been analyzed for its crystal structure, revealing a basal plane containing a benzoic acid moiety and a pyrazole ring, with the phenyl ring twisted out of the plane (Zhang, Li, Tao, & Zhu, 2002).
Chemical Synthesis and Characterization
- Synthesis and Characterization : Compounds similar to the target molecule have been synthesized and characterized using various techniques like elemental analysis, IR, NMR, and mass spectral data. These studies are crucial for understanding the properties and potential applications of such compounds (Fazil, Ravindran, Devi, & Bijili, 2012).
Biological Applications
- Antibacterial Activities : Schiff bases containing the pyrazolone moiety have shown moderate to good antibacterial activity. This suggests the potential of similar compounds, like this compound, in antibacterial applications (Asiri & Khan, 2010).
Pharmaceutical and Medicinal Chemistry
- Anticancer Activity : Similar compounds have been tested for their anticancer properties, indicating the potential of this compound in cancer research. These compounds have shown activity against specific cancer cell lines, suggesting their potential in therapeutic applications (Ghorab, El-Gazzar, & Alsaid, 2014).
Optical Properties and Materials Science
- Optical Properties and Nonlinear Optics : Derivatives of pyrazolone have been studied for their optical properties, showing potential for use in nonlinear optics and as optical limiting materials. This indicates possible applications of the target compound in advanced materials and photonics (El-Ghamaz, Ghoneim, El-Sonbati, Diab, El‐Bindary, & El-kader, 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,4-dichloro-5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O5S/c1-10-16(17(24)23(22(10)2)12-6-4-3-5-7-12)21-29(27,28)14-9-11(18(25)26)8-13(19)15(14)20/h3-9,21H,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUCZUYKLXAAAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=C(C(=CC(=C3)C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/no-structure.png)
![Benzo[d][1,3]dioxol-5-yl(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2491171.png)



![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2491177.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(methylthio)benzamide](/img/structure/B2491183.png)
![N-(2-methylphenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2491184.png)